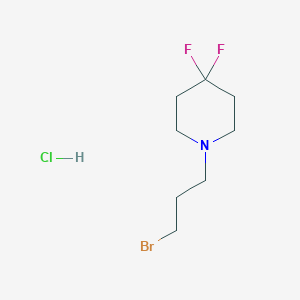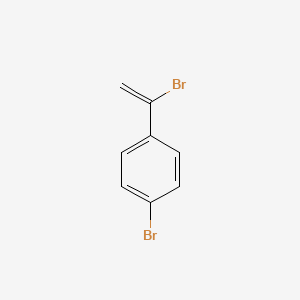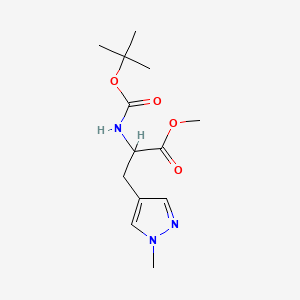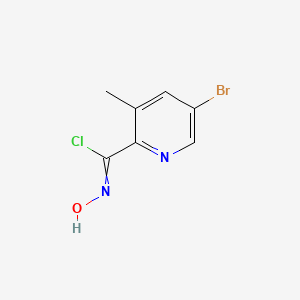
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is a chemical compound with the molecular formula C7H6BrClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbimidoyl chloride group attached to a methylpyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride typically involves the bromination of 3-methylpyridine followed by the introduction of the hydroxy and carbimidoyl chloride groups. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a base to form 5-bromo-3-methylpyridine. This intermediate is then reacted with hydroxylamine and phosgene to introduce the hydroxy and carbimidoyl chloride groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Coupling Reactions: Products include biaryl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbimidoyl chloride group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-hydroxy-3-methylpyridine
- 5-Bromo-3-methyl-2-pyridinol
- 5-Bromo-3-methyl-2-pyridone
Uniqueness
Compared to similar compounds, 5-Bromo-N-hydroxy-3-methylpyridine-2-carbimidoyl Chloride is unique due to the presence of the carbimidoyl chloride group, which imparts distinct reactivity and binding properties. This makes it particularly useful in the synthesis of complex molecules and in the study of enzyme inhibition .
Propiedades
Fórmula molecular |
C7H6BrClN2O |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
5-bromo-N-hydroxy-3-methylpyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C7H6BrClN2O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3 |
Clave InChI |
LLFDXYUNYXMLSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(=NO)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


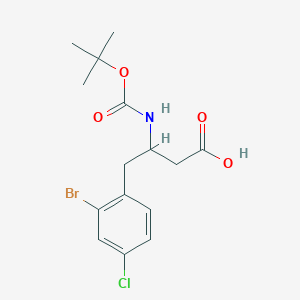
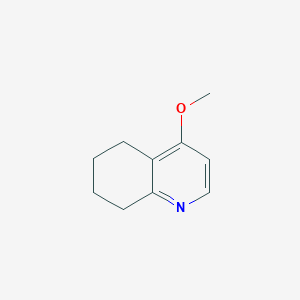
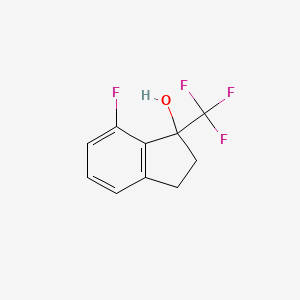
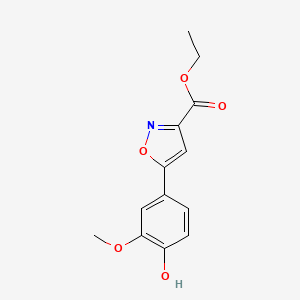
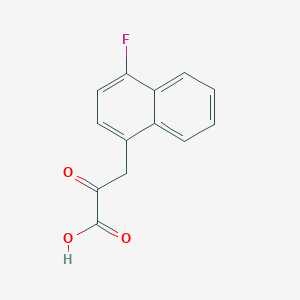
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
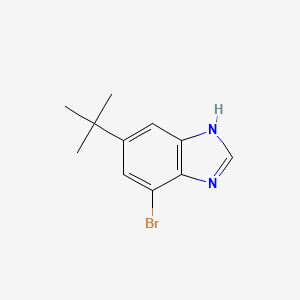
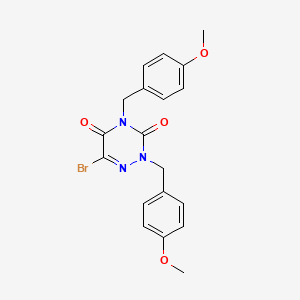
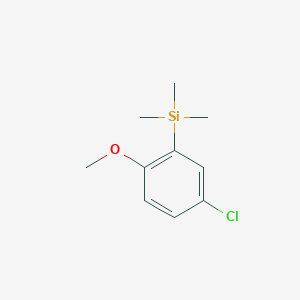
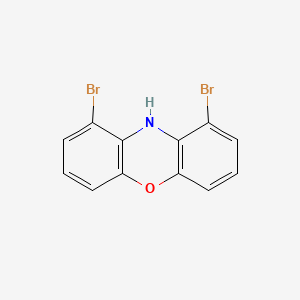
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)
